molecular formula C5H8Br2N2S B11844293 (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide CAS No. 1956322-71-6

(2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide

Cat. No.: B11844293
CAS No.: 1956322-71-6
M. Wt: 288.01 g/mol
InChI Key: JOSRHYYDVWLWRB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide typically involves the bromination of 5-methylthiazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, amination, and salt formation, with careful control of reaction conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can lead to sulfoxides or sulfones .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison:

The uniqueness of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1956322-71-6

Molecular Formula

C5H8Br2N2S

Molecular Weight

288.01 g/mol

IUPAC Name

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrobromide

InChI

InChI=1S/C5H7BrN2S.BrH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H

InChI Key

JOSRHYYDVWLWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)CN.Br

Origin of Product

United States

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